

Application Note: (R)-MPH-220 for In Vitro Muscle Contractility Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B12384231

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Introduction

(R)-MPH-220 is the R-enantiomer of the novel, highly selective inhibitor of fast skeletal muscle myosin-2 isoforms, MPH-220. Its counterpart, the S-enantiomer (S(-)-MPH-220), has been identified as the significantly more potent inhibitor. MPH-220 acts as a direct muscle relaxant by binding to the blebbistatin-binding cavity of the myosin motor domain, independent of the nervous system.^{[1][2]} This targeted mechanism of action offers the potential for muscle relaxation without the cardiovascular or central nervous system side effects associated with current muscle relaxants.^{[1][3][4]} The selectivity of MPH-220 for fast skeletal muscle myosin is attributed to a unique leucine residue in the drug-binding site of fast skeletal myosin heavy chains, which is replaced by phenylalanine in other myosin-2 isoforms, such as cardiac myosin.^{[1][2]}

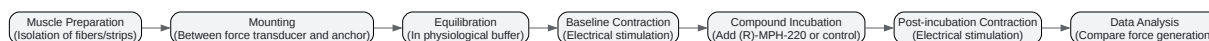
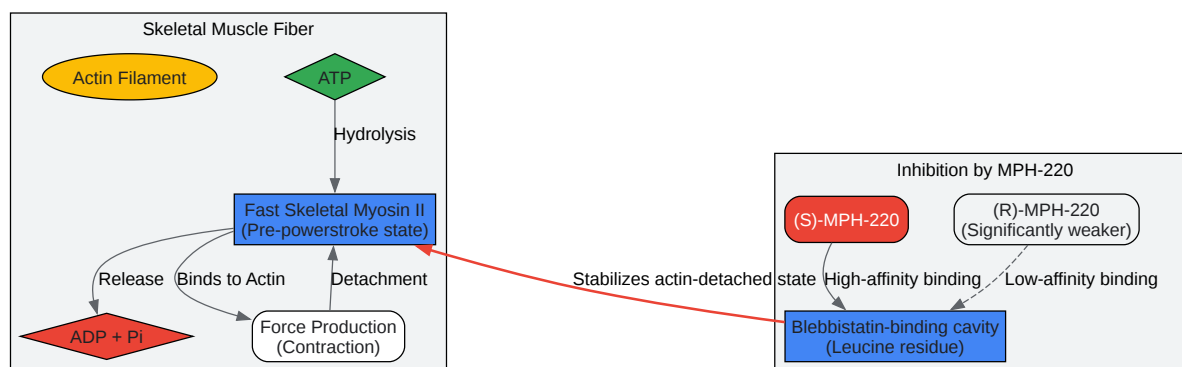
While the S(-)-enantiomer is the primary active compound, the study of **(R)-MPH-220** in in vitro muscle contractility assays can serve as a crucial negative control to confirm the stereospecificity of the myosin inhibition. This application note provides a protocol for utilizing **(R)-MPH-220** in in vitro muscle contractility assays to assess its effects and to serve as a comparative benchmark against its more active S-enantiomer.

Mechanism of Action

MPH-220 directly inhibits the ATPase activity of fast skeletal muscle myosin-2.^[1] It binds to a pocket near the actin-binding cleft, stabilizing the myosin in a pre-powerstroke state where it is detached from actin.^{[1][2]} This inhibition is highly selective for fast skeletal muscle isoforms due

to the presence of a specific leucine residue (Leu476 in human MyHC IIa) that interacts with the morpholino group of MPH-220.[1][2] Other myosin isoforms, including cardiac and smooth muscle myosins, have a phenylalanine at this position, which prevents high-affinity binding of MPH-220.[1][2] Consequently, MPH-220 reduces muscle force generation in tissues with a high proportion of fast-twitch fibers.[2]

Signaling Pathway Diagram



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- To cite this document: BenchChem. [Application Note: (R)-MPH-220 for In Vitro Muscle Contractility Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384231#r-mph-220-protocol-for-in-vitro-muscle-contractility-assays]

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